molecular formula C12H9Cl2NO2S2 B2597945 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid CAS No. 1054366-72-1

2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid

Cat. No. B2597945
CAS RN: 1054366-72-1
M. Wt: 334.23
InChI Key: MQJIUMWUPFODBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid, commonly known as DTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTAA is a thiazole derivative that possesses unique properties that make it a promising candidate for use in drug development, agricultural applications, and material science. In

Scientific Research Applications

Synthesis and Physical-Chemical Properties

One study focused on the synthesis, physical-chemical properties, and acute toxicity of derivatives of 1,2,4-triazole, which contain a thiophene core, highlighting their potential for various biological activities and as intermediates in the synthesis of more complex structures (Salionov, 2015).

Potential Biological Activity

Derivatives of quinazolinones, including those with chlorine atoms and thiazole substituents, have been synthesized and characterized, expecting to exhibit biological activity due to their structural features (Párkányi & Schmidt, 2000). Similarly, a novel synthesis approach for 2,4,5-trisubstituted thiazole derivatives was reported, aiming to produce compounds with potential biological activities through a domino multicomponent reaction (Saroha & Khurana, 2019).

Pharmacological Characteristics

The differences in binding sites on the human cholecystokinin (CCK) CCK(1) receptor for agonist SR 146131 and antagonist SR 27897 indicate the complex interactions and potential for varied pharmacological characteristics of thiazole derivatives (Gouldson et al., 2000).

Antimicrobial Activity

Several studies synthesized and evaluated the antimicrobial activities of thiazole and thiazolidine derivatives, demonstrating their efficacy against various bacterial strains, thus suggesting their utility in developing new antimicrobial agents. For example, novel triheterocyclic compounds containing 1,2,4-triazol-3-one, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings were synthesized and characterized for their potential antimicrobial activities (Demirbas, 2005).

Mechanism of Action

Target of Action

The primary targets of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, to exert its effects .

Mode of Action

The specific mode of action of This compound It’s known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . Therefore, it can be inferred that this compound interacts with its targets in a way that is influenced by its specific substituents, namely the 2,4-dichlorobenzyl and acetic acid groups.

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

The specific molecular and cellular effects of This compound Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring , which could potentially be influenced by environmental factors.

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S2/c13-8-2-1-7(10(14)3-8)5-18-12-15-9(6-19-12)4-11(16)17/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJIUMWUPFODBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.